molecular formula C18H18ClNO4 B129234 Clanobutin CAS No. 30544-61-7

Clanobutin

Cat. No. B129234
CAS RN: 30544-61-7
M. Wt: 347.8 g/mol
InChI Key: VUPBWNXFSDRWJE-UHFFFAOYSA-N
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Description

Clanobutin Description

This compound, chemically known as 4-[p-chloro-N-(p-methoxyphenyl)-benzamido]butyric acid, has been the subject of various studies due to its biological effects on different animal models. The compound has been investigated for its influence on gluconeogenesis, pancreatic secretion, bile flow, and its potential in preventing postpartum primary ketosis in dairy cows .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound, its chemical structure suggests it could be synthesized through the amide formation reaction between p-chloro-N-(p-methoxyphenyl)benzamide and butyric acid or derivatives thereof. The synthesis would likely involve standard organic synthesis techniques such as activation of carboxylic acids and amide coupling reactions.

Molecular Structure Analysis

The molecular structure of this compound includes a benzamido group, which is a benzene ring attached to an amide group, substituted with a p-chloro and a p-methoxyphenyl group. This structure is important for its biological activity, as it likely interacts with various enzymes and receptors within the body, influencing the observed pharmacological effects.

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions involving this compound. However, its activity in biological systems suggests that it may undergo metabolic reactions, such as oxidation or conjugation, which could produce metabolites with different properties and activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on its structure, this compound is likely to be a solid at room temperature with moderate solubility in water. Its chemical properties, such as the presence of an amide bond, suggest that it could engage in hydrogen bonding, affecting its absorption and distribution in biological systems .

Inhibition of Gluconeogenesis

This compound has been shown to inhibit gluconeogenesis in isolated perfused rat liver, with a significant dose-dependent reduction in glucose production from lactate and pyruvate precursors. This inhibition was more potent and specific compared to other biguanides like buformin and phenformin, which did not show an effect under similar conditions .

Pancreatic Secretion Effects

In vitro studies have demonstrated that this compound can stimulate the secretion of amylase and proteins in rat pancreatic lobules and the isolated rabbit pancreas. Interestingly, it also inhibited fluid secretion in the rabbit pancreas by about 50 percent, indicating that this compound has opposite effects on enzyme and fluid secretion .

Choleretic Action

This compound has been observed to have a choleretic effect, increasing bile flow in steers, dogs, and rats. In steers, the effect was potent when bile flow was previously reduced, while in dogs, the choleretic action was accompanied by changes in arterial and venous blood pressures and heart rate .

Prevention of Postpartum Primary Ketosis

A study on dairy cows showed that this compound was effective in preventing postpartum primary ketosis, with none of the treated cows developing the condition compared to control animals .

Bile Secretion Influence

This compound increased bile flow and Na+ secretion in isolated perfused rat liver. It was hypothesized that this was due to the inhibition of Na+-K+-ATPase, leading to an increased intracellular Na+ concentration, which was then compensated by transporting the extra Na+ into the bile .

Absorption and Metabolism

The absorption of this compound was investigated using tied-off jejunal segments in rats, showing that it was rapidly absorbed and predominantly excreted into bile, with a significant portion being metabolized. It also affected the absorption of glucose and the concentration of electrolytes in the intestinal lumen .

Safety and Hazards

Clanobutin can cause skin and eye irritation . In case of contact, it is recommended to wash the skin thoroughly and rinse the eyes cautiously with water . If irritation persists, medical attention should be sought .

Preparation Methods

The synthesis of Clanobutin involves several steps. One common method includes the reaction of p-chlorobenzoyl chloride with p-methoxyaniline to form p-chloro-N-(p-methoxyphenyl)benzamide. This intermediate is then reacted with butyric acid under specific conditions to yield this compound . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity .

Chemical Reactions Analysis

Clanobutin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Clanobutin is unique compared to other choleretic drugs due to its specific chemical structure and mechanism of action. Similar compounds include:

    Ursodeoxycholic acid: Another choleretic drug used to treat gallstones and improve bile flow.

    Chenodeoxycholic acid: Used to dissolve gallstones and improve bile secretion.

    Dehydrocholic acid: A synthetic bile acid used to stimulate bile flow.

This compound stands out due to its specific application in veterinary medicine and its unique chemical structure .

properties

IUPAC Name

4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPBWNXFSDRWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74755-21-8 (hydrochloride salt)
Record name Clanobutin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10184628
Record name Clanobutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30544-61-7
Record name Clanobutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30544-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clanobutin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clanobutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clanobutin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLANOBUTIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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